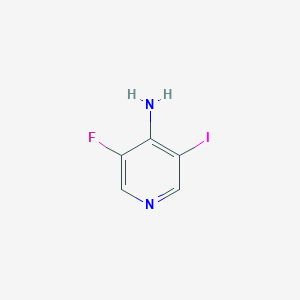

3-Fluoro-5-iodopyridin-4-amine

Descripción general

Descripción

3-Fluoro-5-iodopyridin-4-amine is a heterocyclic organic compound that contains both fluorine and iodine substituents on a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-iodopyridin-4-amine typically involves the introduction of fluorine and iodine atoms onto a pyridine ring. One common method is the halogenation of pyridine derivatives. For instance, starting with 3,5-dichloro-2,4,6-trifluoropyridine, treatment with sodium methoxide can yield intermediates that are further processed to introduce the desired functional groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings due to its efficiency and scalability .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Cross-Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Boronic Acids: Commonly used in Suzuki-Miyaura coupling.

Sodium Methoxide: Used in the initial halogenation steps.

Major Products:

Substituted Pyridines: Resulting from nucleophilic substitution.

Biaryl Compounds: Formed through cross-coupling reactions.

Aplicaciones Científicas De Investigación

Chemistry

3-Fluoro-5-iodopyridin-4-amine is utilized as a building block in organic synthesis. It is particularly important in developing complex fluorinated and iodinated compounds. The compound's ability to participate in Suzuki-Miyaura coupling reactions allows for the formation of biaryl compounds, which are prevalent in pharmaceuticals.

Biology

In biological research, this compound is explored for its potential to create fluorinated analogs of biologically active molecules. Fluorination can significantly alter the pharmacokinetic properties of drugs, making them more effective or selective. For example, studies have shown that introducing fluorine can enhance metabolic stability and binding affinity to biological targets .

Medicine

The compound is being investigated for its role in drug discovery. Its unique structure allows researchers to design new pharmaceuticals with improved properties, such as enhanced efficacy or reduced side effects. Specifically, it has been studied in the context of cannabinoid receptor modulation, where fluorinated compounds exhibit promising therapeutic effects .

Agrochemicals

In the agricultural sector, this compound is used in synthesizing agrochemicals that require specific halogenated structures for activity. Its derivatives may serve as pesticides or herbicides due to their biological activity against pests or weeds.

Case Study 1: Drug Development

Research has demonstrated that fluorinated pyridine derivatives exhibit enhanced activity against certain targets in cancer therapy. For instance, studies have shown that substituting hydrogen atoms with fluorine can lead to compounds with improved binding affinity to cancer cell receptors .

Case Study 2: Agrochemical Synthesis

A study focused on synthesizing new herbicides using this compound as a starting material demonstrated significant herbicidal activity against common agricultural weeds. The introduction of halogens was crucial for increasing the potency of these compounds .

Mecanismo De Acción

The mechanism of action of 3-Fluoro-5-iodopyridin-4-amine in biological systems involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can modulate biological pathways and result in desired therapeutic effects .

Comparación Con Compuestos Similares

- 2-Chloro-3-fluoro-5-iodo-pyridin-4-ylamine

- 5-Fluoro-4-iodopyridin-3-amine

- 3-Amino-4-iodopyridine

Comparison: 3-Fluoro-5-iodopyridin-4-amine is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring, which can significantly affect its chemical reactivity and biological activity compared to its analogs .

Actividad Biológica

3-Fluoro-5-iodopyridin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 210.00 g/mol. The compound features a pyridine ring substituted with fluorine at the 3-position and iodine at the 5-position, along with an amino group at the 4-position. This unique substitution pattern is crucial for its biological activity.

Synthesis Methods

Various synthetic routes have been explored to produce this compound, often involving nucleophilic aromatic substitution reactions. For instance, one method includes the fluorination of 3-bromo-5-iodopyridine using tetrabutylammonium fluoride (TBAF) under specific conditions to yield the desired product .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The halogen substituents (fluorine and iodine) enhance its binding affinity to various biomolecules, influencing pathways related to cell proliferation and apoptosis.

Case Studies and Research Findings

- Cancer Research : A study involving BMS-911543, a derivative of this compound, demonstrated significant anti-tumor activity in pancreatic ductal adenocarcinoma (PDAC) models. The compound effectively suppressed tumor growth and prolonged median survival in KPC-Brca1 mice. Additionally, it was found to reduce phosphorylated STAT5 (pSTAT5) levels in tumors, indicating a potential mechanism for its anti-cancer effects .

- Pharmacological Studies : In vivo studies have indicated that BMS-911543 is well tolerated at doses up to 100 mg/kg in rats and dogs, suggesting a favorable safety profile for further development .

- Cellular Assays : In vitro assays using human PDAC cells treated with BMS-911543 showed a dose-dependent decrease in cell viability, reinforcing its potential as an anti-cancer agent .

Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Chloro-3-fluoro-pyridinamine | 1801841-62-2 | Similar amino group positioning |

| 2-Chloro-5-fluoro-pyridinamine | Unknown | Different substitution pattern |

| 2-Chloro-3-fluoro-5-pyridinamine | 1370534-60-3 | Contains similar halogen substitutions |

This table highlights the structural similarities among compounds related to this compound, which may influence their biological activities.

Propiedades

IUPAC Name |

3-fluoro-5-iodopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FIN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHONSWNPIKPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)I)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.